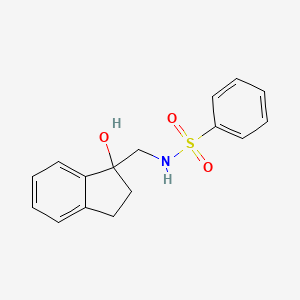

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide moiety linked via a methylene group to a 1-hydroxy-2,3-dihydro-1H-indenyl scaffold. This compound’s unique architecture may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c18-16(11-10-13-6-4-5-9-15(13)16)12-17-21(19,20)14-7-2-1-3-8-14/h1-9,17-18H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMASNSSYHJIHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide typically involves the following steps:

Preparation of 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine: This intermediate can be synthesized through the reduction of the corresponding nitro compound.

Reaction with Benzenesulfonyl Chloride: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-hydroxy-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

Industry: The compound is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide exerts its effects involves the inhibition of bacterial enzymes. The sulfonamide group interferes with the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. This inhibition leads to the bacteriostatic effect, preventing the proliferation of bacterial cells.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound targets bacterial dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway.

Pathways: The disruption of the folic acid synthesis pathway leads to the inhibition of bacterial growth and reproduction.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogues

Solubility and Polarity

- The target compound’s hydroxy group likely increases water solubility compared to non-polar analogs like the bromomethyl derivative ().

- Compounds with disulfonamide groups () exhibit higher polarity and acidity (pKa ~1–2 for sulfonamides) than monosubstituted analogs .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, highlighting its anti-inflammatory and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a molecular formula of C18H21NO2S and a molecular weight of approximately 303.4 g/mol. Its structure includes an indane moiety connected to a benzenesulfonamide group, which is crucial for its biological activity. The presence of a hydroxyl group enhances its reactivity and interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory effects. It is believed to interact with cyclooxygenases (COX-1 and COX-2), enzymes that play a pivotal role in the inflammatory response by catalyzing the formation of prostaglandins. Inhibition of these enzymes can lead to reduced synthesis of pro-inflammatory mediators, thereby alleviating inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In a study evaluating similar sulfonamide compounds, it was found that certain derivatives inhibited carrageenan-induced rat paw edema significantly, with reductions in swelling observed at various time points (94.69% at 1 hour) . This suggests that this compound may possess comparable efficacy.

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Its structural characteristics allow it to interact with bacterial targets effectively.

Table 1: Antimicrobial Activity Against Various Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(...)-benzenesulfonamide | E. coli | 6.72 mg/mL |

| N-(...)-benzenesulfonamide | S. aureus | 6.63 mg/mL |

The above data illustrates that related compounds exhibit significant antimicrobial activity against common pathogens, indicating that this compound may similarly inhibit bacterial growth .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Cyclooxygenases : By blocking COX enzymes, the compound reduces the production of inflammatory mediators.

- Antibacterial Action : The sulfonamide group likely interferes with bacterial folic acid synthesis, a critical pathway for bacterial growth and survival.

- Biofilm Disruption : Preliminary studies suggest potential activity against biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodology:

- Step 1: React 1-hydroxy-2,3-dihydro-1H-inden-1-ylmethylamine with benzenesulfonyl chloride under dynamic pH control (pH ~10) using aqueous Na₂CO₃ to form the sulfonamide backbone .

- Step 2: For N-substitution, use alkyl/aryl halides in DMF with catalytic LiH to introduce diverse functional groups .

- Optimization: Ligand-free copper-catalyzed C(sp³)–H imidation can enhance regioselectivity and yield for derivatives .

Key Parameters:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| pH Control | 10 (Na₂CO₃ buffer) | Stabilize sulfonamide formation |

| Catalyst | LiH (5 mol%) | Facilitate N-alkylation |

| Solvent | DMF | Enhance reaction homogeneity |

Basic: How to confirm the molecular structure using spectroscopic techniques?

Methodology:

- IR Spectroscopy: Identify sulfonamide S=O stretching vibrations (1130–1370 cm⁻¹) and hydroxyl (O-H) groups (3200–3600 cm⁻¹) .

- ¹H/¹³C NMR: Assign protons on the indenyl ring (δ 6.5–7.5 ppm for aromatic protons) and benzenesulfonamide methylene (δ 3.8–4.2 ppm) .

- EIMS: Detect the molecular ion peak (e.g., m/z 315 for the parent compound) and fragmentation patterns .

Example NMR Data:

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indenyl C-H | 6.7–7.1 | Multiplet |

| Sulfonamide NH | 5.2–5.5 | Broad singlet |

| Methylene (CH₂) | 3.9–4.1 | Doublet |

Advanced: How to resolve contradictions between crystallographic data and computational models?

Methodology:

- Software: Use SHELXL for refinement, especially for high-resolution or twinned data .

- Validation: Cross-check DFT-optimized geometries (B3LYP/6-31G(d,p)) with experimental bond lengths/angles . Adjust torsional parameters if deviations exceed 5%.

- Case Study: For chiral centers, compare experimental (X-ray) and calculated (DFT) dihedral angles to resolve enantiomeric ambiguity .

Example Discrepancy Resolution:

| Parameter | X-ray Data | DFT Calculation | Adjustment |

|---|---|---|---|

| C-O Bond Length | 1.42 Å | 1.38 Å | Re-optimize basis set |

| Torsion Angle | 120° | 115° | Refine hydrogen positions |

Advanced: How to apply DFT for electronic property prediction?

Methodology:

- Basis Set: B3LYP/6-31G(d,p) for geometry optimization and frontier molecular orbital (HOMO-LUMO) analysis .

- Key Calculations:

- Ionization Potential (IP) = -EHOMO

- Electron Affinity (EA) = -ELUMO

- Electronegativity (χ) = (IP + EA)/2

- Output Analysis: Generate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

Example DFT Results:

| Property | Value (eV) | Relevance |

|---|---|---|

| HOMO Energy | -6.2 | Oxidative stability |

| LUMO Energy | -1.8 | Reductive reactivity |

| Global Electrophilicity | 3.5 | Susceptibility to nucleophiles |

Advanced: How to design enzyme inhibition studies targeting aggrecanase?

Methodology:

- Pharmacophore Modeling: Use the cis-(1S,2R)-amino-2-indanol scaffold as a tyrosine mimic for P2' site binding .

- Selectivity Screening: Test against MMP-1, -2, -9 to ensure aggrecanase specificity. Use IC₅₀ assays with fluorogenic substrates .

- Structural Modifications: Introduce hydrophobic groups (e.g., tert-butyl) to enhance binding to the S1' pocket .

Inhibitor Design Table:

| Modification Site | Functional Group | Effect on IC₅₀ (nM) |

|---|---|---|

| P1' | Cyclohexyl | 12 → 4.5 |

| P2' | Hydroxyl | Improved solubility |

| S1 Pocket | Trifluoromethyl | 8-fold selectivity |

Advanced: What strategies improve antimicrobial assay design for sulfonamide derivatives?

Methodology:

- Strain Selection: Include Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. vulgaris) bacteria .

- Dose-Response: Use broth microdilution (CLSI guidelines) to determine MIC values. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Insight: Pair assays with molecular docking to correlate sulfonamide interactions with bacterial dihydropteroate synthase .

Example MIC Data:

| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) |

|---|---|---|

| E. coli | 8.2 | 0.5 |

| S. aureus | 16.4 | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.